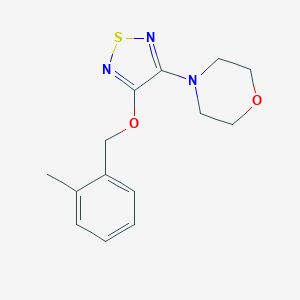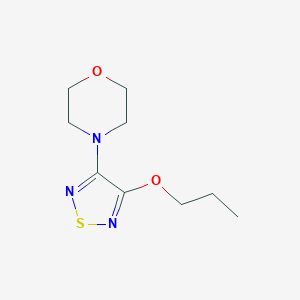![molecular formula C16H16N4O3S B246619 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide, also known as MTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTZ belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. By inhibiting HDACs, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide can alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation. In inflammation research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In infectious disease research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have antibacterial and antifungal activities, leading to reduced bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high yield of synthesis, its potential therapeutic applications in various fields, and its relatively low toxicity. However, there are also some limitations to using 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide in lab experiments, including its limited solubility in water and its potential interactions with other compounds or proteins.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other fields, and the identification of its specific targets and mechanisms of action. Additionally, the combination of 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide with other compounds or therapies may enhance its therapeutic efficacy and reduce its potential limitations. Overall, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide can be synthesized by the reaction of 4-methoxy-N-(4-formylphenyl)benzenesulfonamide with 1H-1,2,4-triazole-1-methanol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a solvent, such as DMF or DMSO. The yield of the reaction is typically high, ranging from 80% to 90%.
Aplicaciones Científicas De Investigación
4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In infectious disease research, 4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infections.
Propiedades
Fórmula molecular |
C16H16N4O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O3S/c1-23-15-6-8-16(9-7-15)24(21,22)19-14-4-2-13(3-5-14)10-20-12-17-11-18-20/h2-9,11-12,19H,10H2,1H3 |
Clave InChI |
IMXNOOKWXCROOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)


![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)